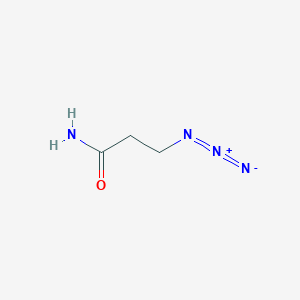

3-Azidopropanamide

描述

Structure

3D Structure

属性

分子式 |

C3H6N4O |

|---|---|

分子量 |

114.11 g/mol |

IUPAC 名称 |

3-azidopropanamide |

InChI |

InChI=1S/C3H6N4O/c4-3(8)1-2-6-7-5/h1-2H2,(H2,4,8) |

InChI 键 |

LXCYESLXONKXAI-UHFFFAOYSA-N |

规范 SMILES |

C(CN=[N+]=[N-])C(=O)N |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Azidopropanamide

Fundamental Reaction Pathways Involving the Azido (B1232118) Group

The azide (B81097) moiety in 3-azidopropanamide is a cornerstone of its reactivity, participating in reactions that are fundamental to organic synthesis. These reactions primarily involve the transformation of the azide into other nitrogen-containing functional groups.

Staudinger Reaction and Derivatives

The Staudinger reaction, discovered by Hermann Staudinger in 1919, is a mild method for converting organic azides into amines. organicchemistrytutor.com The reaction involves the treatment of an azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgchem-station.com This intermediate can then be hydrolyzed to yield a primary amine and a phosphine oxide byproduct. wikipedia.org

The mechanism of the Staudinger reaction begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. wikipedia.org This initial step forms a phosphazide (B1677712), which then undergoes a four-membered ring transition state to lose dinitrogen gas (N₂), a thermodynamically very stable molecule, resulting in the formation of an iminophosphorane. organicchemistrytutor.comnrochemistry.com The reaction is generally fast and produces near-quantitative yields. alfa-chemistry.com

The resulting iminophosphorane is a versatile intermediate. alfa-chemistry.com In the presence of water, it readily undergoes hydrolysis to produce the corresponding primary amine and a stable phosphine oxide, such as triphenylphosphine oxide. wikipedia.orgnrochemistry.com This two-step process is known as the Staudinger reduction. wikipedia.org The use of aqueous sodium hydroxide (B78521) can lead to more consistent and higher radiochemical conversions in certain applications.

Table 1: Key Steps in the Staudinger Reduction of this compound

| Step | Reactants | Intermediate/Product | Byproduct |

| 1. Iminophosphorane Formation | This compound, Triphenylphosphine | 3-(Triphenylphosphoranylideneamino)propanamide (Iminophosphorane) | Nitrogen gas (N₂) |

| 2. Hydrolysis | 3-(Triphenylphosphoranylideneamino)propanamide, Water | 3-Aminopropanamide | Triphenylphosphine oxide |

Beyond simple reduction, the iminophosphorane intermediate derived from this compound can participate in more complex transformations. The Staudinger ligation is a powerful method for forming an amide bond. nih.gov In the "traceless" version of this reaction, an azide reacts with a phosphinothioester. The initially formed iminophosphorane undergoes an intramolecular S→N acyl transfer to create an amidophosphonium salt, which is then hydrolyzed to yield the amide product and a phosphine oxide, with no atoms from the phosphine reagent incorporated into the final product. nih.govraineslab.com

Alternatively, the iminophosphorane can undergo an aza-Wittig reaction. chem-station.comalfa-chemistry.com This reaction occurs when the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, to form an imine. chem-station.comalfa-chemistry.com In an intramolecular context, if the molecule containing the azide also possesses an aldehyde or other suitable carbonyl group, the formation of the iminophosphorane can be followed by an intramolecular aza-Wittig reaction to generate a cyclic imine. mdpi.com This tandem Staudinger/aza-Wittig sequence is a valuable strategy for the synthesis of heterocyclic compounds. mdpi.com In some cases, less effective coupling reagents or conditions can lead to the accumulation of byproducts from Staudinger reduction (an amine) or an aza-Wittig reaction (a phosphonamide). nih.govraineslab.com

Formation of Iminophosphoranes and Subsequent Hydrolysis

Reductive Transformations of the Azide Moiety

Besides the Staudinger reduction, the azide group of this compound can be reduced to an amine through various other methods. These alternative pathways can be advantageous depending on the presence of other functional groups in the molecule.

Tributyltin hydride (Bu₃SnH) is a reagent used for radical-mediated reductions. In the context of azides, it can facilitate their conversion to amines. The mechanism of Bu₃SnH-mediated reactions often involves radical intermediates. For instance, in related systems, Bu₃SnH-mediated cyclization through homolytic aromatic substitution proceeds via intermediate radicals. researchgate.net While catalytic hydrogenation is a common method for azide reduction, it may also reduce other functional groups like double bonds, aldehydes, or ketones. organicchemistrytutor.com The Staudinger reduction offers a milder alternative that is often compatible with these other groups. organicchemistrytutor.com

Reductive cyclization represents a powerful strategy for constructing cyclic structures. This process involves the reduction of a functional group, such as a nitro or an azide group, to an amine, which then participates in an intramolecular cyclization reaction. A recent example demonstrates a metal-catalyzed reductive cyclization cascade where a nitro group is preferentially reduced and then attacks a nitrile group to form a multifunctionalized spiro-pyrrolidine ring system. chemrxiv.org This highlights the potential for the amine generated from the reduction of this compound to act as a nucleophile in an intramolecular reaction, leading to the formation of various heterocyclic structures, provided a suitable electrophilic site is present within the molecule.

Bu3SnH-Mediated Reductions

[3+2] Cycloaddition Reactions

The azide functional group in this compound is a key player in [3+2] cycloaddition reactions, a class of reactions fundamental to the principles of click chemistry. These reactions involve the coupling of a 1,3-dipole (the azide) with a dipolarophile (an alkyne) to form a stable five-membered heterocyclic ring, specifically a 1,2,3-triazole. The amide functionality typically remains intact during these transformations. Two of the most significant variations of this reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that unites azides, such as this compound, with terminal alkynes to exclusively yield 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction represents a significant advancement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which generally requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govmdpi.com The presence of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity. organic-chemistry.org

The mechanism of CuAAC is understood to be a stepwise process, a departure from the concerted mechanism of the thermal cycloaddition. mdpi.com While initial proposals suggested a monometallic copper mechanism, substantial evidence from kinetic, isotopic, and computational studies points towards a more complex process likely involving dicopper intermediates. wikipedia.orgacs.org The catalytic cycle is thought to proceed through the following key steps:

Formation of a Copper(I) Acetylide: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. organic-chemistry.orgwikipedia.org In the presence of a base, the terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. wikipedia.org The copper center lowers the pKa of the alkyne C-H bond, facilitating this deprotonation. wikipedia.org

Activation of the Azide: It is proposed that a second copper atom may activate the azide group by coordinating to one of its nitrogen atoms. wikipedia.org Kinetic studies have indicated that the reaction is second order with respect to the copper(I) catalyst, supporting the involvement of a dicopper species in the transition state. acs.orgwikipedia.org

Formation of a Ternary Complex and Cyclization: The copper acetylide and the activated azide come together to form a ternary complex. nih.gov Within this complex, a six-membered copper-containing intermediate is formed. organic-chemistry.org This is followed by a cyclization step. wikipedia.org

Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate undergoes protonolysis, a step that can be accelerated by additives like acetic acid, to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. organic-chemistry.orgwikipedia.org

The rate and efficiency of the CuAAC reaction can be influenced by various factors, including the choice of ligands for the copper catalyst, the solvent, and the nature of the substrates. nih.govresearchgate.net For instance, the use of ligands can prevent copper disproportionation and aggregation, thereby maintaining the active catalytic species. mdpi.com

Table 1: Key Mechanistic Aspects of CuAAC

| Mechanistic Step | Description | Supporting Evidence |

| Catalyst Activation | In situ reduction of Cu(II) salts (e.g., CuSO₄ with sodium ascorbate) to the active Cu(I) species. nih.gov | Practical and convenient alternative to using air-sensitive Cu(I) salts. nih.gov |

| Copper Acetylide Formation | Coordination of Cu(I) to the terminal alkyne, followed by deprotonation to form a copper acetylide. organic-chemistry.orgwikipedia.org | DFT calculations show this step is favorable in water. organic-chemistry.org Lowering of alkyne C-H pKa by up to 9.8 units upon coordination. wikipedia.org |

| Role of Multiple Copper Centers | Evidence suggests a dicopper mechanism where one copper atom binds the acetylide and another activates the azide. wikipedia.orgacs.orgwikipedia.org | Kinetic studies showing second-order dependence on copper concentration. wikipedia.org DFT studies supporting lower activation barriers for dicopper pathways. acs.org |

| Cyclization | Stepwise formation of the triazole ring through a six-membered metallacycle intermediate. mdpi.comorganic-chemistry.org | DFT studies support a stepwise rather than a concerted cycloaddition. mdpi.com |

| Product Release | Protonolysis of the copper-triazolide intermediate to yield the 1,4-disubstituted 1,2,3-triazole and regenerate the catalyst. wikipedia.org | The rate can be influenced by the acidity of the medium. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a significant advantage over CuAAC by eliminating the need for a copper catalyst, which can be toxic to living systems. pcbiochemres.comnih.gov This is achieved by using a strained cyclooctyne (B158145) as the alkyne component. The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction forward with an azide like this compound. pcbiochemres.com

The mechanism of SPAAC is a concerted [3+2] cycloaddition, similar to the Huisgen 1,3-dipolar cycloaddition. wikipedia.org The reaction is driven by the release of the high internal strain energy of the cyclooctyne upon forming the more stable, fused triazole ring system. pcbiochemres.comnih.gov This process is highly efficient and bioorthogonal, meaning it can proceed within complex biological environments without interfering with native biochemical processes. pcbiochemres.comnih.gov

The reactivity in SPAAC is highly dependent on the structure of the cyclooctyne. Various cyclooctyne derivatives have been developed to enhance reaction kinetics. For instance, the introduction of electron-withdrawing fluorine atoms, as seen in difluorinated cyclooctynes (DIFO), or the fusion of benzene (B151609) rings, as in dibenzocyclooctynes (DIBO), destabilizes the alkyne bond and increases the rate of cycloaddition. wikipedia.orgpcbiochemres.com The choice of cyclooctyne can also influence the geometry of the transition state. researchgate.net

While SPAAC is a powerful tool for bioconjugation, its reaction rates are generally slower than those of CuAAC. wikipedia.org However, the development of increasingly reactive cyclooctynes continues to close this gap. nih.gov

Table 2: Comparison of CuAAC and SPAAC Mechanisms

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Requires a Copper(I) catalyst. nih.gov | Catalyst-free. nih.gov |

| Alkyne Substrate | Terminal alkynes. wikipedia.org | Strained cyclooctynes (e.g., DIFO, DIBO, BCN). wikipedia.orgpcbiochemres.com |

| Mechanism | Stepwise, involving copper acetylide and metallacycle intermediates. mdpi.comorganic-chemistry.org | Concerted [3+2] cycloaddition. wikipedia.org |

| Driving Force | Catalytic activation by copper(I). organic-chemistry.org | Release of ring strain from the cyclooctyne. pcbiochemres.comnih.gov |

| Regioselectivity | Exclusively 1,4-disubstituted triazoles. nih.gov | A single regioisomer is formed due to the cyclic nature of the alkyne. |

| Reaction Rate | Generally faster than SPAAC. wikipedia.org | Dependent on the specific cyclooctyne used; can be slower than CuAAC. wikipedia.org |

| Bioorthogonality | Limited by the cytotoxicity of the copper catalyst. mdpi.comnih.gov | Highly bioorthogonal due to the absence of a metal catalyst. pcbiochemres.com |

Amide Functional Group Reactivity in Azidoamide Systems

While the azide group is the primary site of reactivity in cycloaddition reactions, the amide functional group in azidoamide systems like this compound can also participate in distinct chemical transformations.

Under certain conditions, azido amides can undergo intramolecular cyclization to form lactams, which are cyclic amides. This transformation typically involves the reduction of the azide group to an amine, followed by an intramolecular nucleophilic attack of the newly formed amine onto the amide carbonyl carbon.

A common method to effect this transformation is the Staudinger reaction, where the azide is treated with a phosphine, such as triphenylphosphine. koreascience.kr The proposed mechanism for this direct lactamization involves several steps:

Staudinger Reaction: The azide reacts with the phosphine to form a phosphazide intermediate.

Formation of an Aza-Ylide and Hydrolysis: The phosphazide can then lose nitrogen gas to form an aza-ylide. In the presence of water, this intermediate is hydrolyzed to generate a primary amine and a phosphine oxide. koreascience.kr

Intramolecular Nucleophilic Attack: The resulting amino amide then undergoes a spontaneous intramolecular cyclization. The nucleophilic amine attacks the electrophilic carbonyl carbon of the amide group. koreascience.krresearchgate.net

Lactam Formation: This attack leads to the formation of a tetrahedral intermediate, which then collapses to form the lactam product, with the expulsion of ammonia (B1221849) or a primary amine, depending on the substitution of the original amide.

The feasibility and rate of lactamization are influenced by the length of the carbon chain separating the azide and amide groups, which determines the size of the resulting lactam ring. The formation of five- and six-membered lactams (γ- and δ-lactams, respectively) is generally favored due to their thermodynamic stability. koreascience.krwikipedia.org The reaction conditions, such as the choice of reducing agent and solvent, also play a crucial role. For instance, tributyltin hydride (Bu₃SnH) can also be used to reduce the azide and initiate the cyclization. researchgate.netresearchgate.net

Table 3: Reagents and Products in Azido Amide Lactamization

| Starting Material | Reagent(s) | Product | Ring Size | Reference |

| 1,3-Azido amide | Triphenylphosphine, H₂O, THF, reflux | γ-Lactam | 5-membered | koreascience.kr |

| 1,4-Azido amide | Triphenylphosphine, H₂O, THF, reflux | δ-Lactam | 6-membered | koreascience.kr |

| 1,3-Azido amide | Bu₃SnH, toluene, reflux | γ-Lactam | 5-membered | researchgate.net |

Radical Intermediates and Rearrangement Mechanisms

The azide group can also be a precursor to nitrogen-centered radicals (aminyl radicals), which can initiate a cascade of reactions, including rearrangements.

In α-azido amides, particularly those with an N-aryl substituent, the generation of a radical at the nitrogen atom can trigger an aryl migration. A visible-light-promoted reaction has been reported where N-aryl α-azido tertiary amides are converted into α-anilinyl-functionalized amides. nih.gov The proposed mechanism proceeds as follows:

Generation of an Aminyl Radical: Under visible light photocatalysis, the α-azido amide is reduced, leading to the formation of an aminyl radical with the loss of nitrogen gas. nih.gov

N-to-N Aryl Migration: The highly reactive aminyl radical then undergoes an N-to-N aryl migration. nih.gov

Formation of the Final Product: The rearranged radical intermediate is then stabilized to form the final α-anilinyl-functionalized amide product.

In a related process, a visible-light-induced cascade arylazidation of activated alkenes can produce α-aryl-β-azido amides. acs.org This reaction proceeds through a radical addition, followed by an aryl migration and desulfonylation sequence. acs.org Similarly, radical aryl migration has been observed in other systems, often initiated by the addition of a radical (like a CF₃ radical) to a double bond, which then triggers a 1,2- or 1,4-aryl migration. rsc.orgnih.gov The migratory aptitude of the aryl group can be influenced by the presence of electron-withdrawing or electron-donating substituents. rsc.org These radical-mediated aryl migrations provide a powerful method for constructing complex molecular architectures, including quaternary carbon centers. nih.gov

Formation of Azirinium/Amidinium Intermediates

The chemical reactivity of this compound can be channeled towards the formation of highly reactive cyclic intermediates, namely azirinium and amidinium ions. This transformation is not spontaneous and necessitates the activation of the amide functionality. The formation of these intermediates is a key step in various synthetic transformations, enabling the introduction of nitrogen-containing moieties.

A well-established method for the activation of amides involves the use of powerful electrophilic reagents, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). tcichemicals.comrsc.org In the presence of a non-nucleophilic base, triflic anhydride converts the tertiary amide of a suitably N-substituted this compound derivative into a highly electrophilic keteniminium ion. This reactive species is then susceptible to intramolecular nucleophilic attack by the terminal nitrogen of the azide group.

Mechanistic investigations, supported by Density Functional Theory (DFT) calculations on analogous systems, have elucidated the pathway for the formation of these intermediates. acs.org The reaction of an amide with triflic anhydride in the presence of a base, such as a pyridine (B92270) derivative, generates a keteniminium ion. tcichemicals.com This intermediate is highly electrophilic and readily undergoes an intramolecular reaction.

The proposed mechanism, as detailed in studies on similar intermolecular aminations of amides with azides, involves the nucleophilic addition of the azide to the keteniminium ion. acs.org This is followed by the rapid extrusion of dinitrogen gas (N₂), a process that is highly exergonic and drives the reaction forward. The expulsion of nitrogen leads to the formation of a transient azirinium ion. This three-membered ring containing a positively charged nitrogen is in equilibrium with its ring-opened vinyl-substituted amidinium ion form. acs.org

Amide Activation: The amide is activated by an electrophilic agent like Tf₂O to form a highly reactive intermediate.

Intramolecular Cyclization: The azide moiety acts as an internal nucleophile, attacking the activated amide.

Nitrogen Extrusion: The resulting intermediate loses a molecule of dinitrogen.

Intermediate Formation: A pivotal azirinium/amidinium intermediate is formed, which can then be trapped by various nucleophiles. acs.org

The following table summarizes the key reactive species involved in the formation of azirinium/amidinium intermediates from an activated this compound derivative.

| Intermediate | Role in the Reaction Pathway | Key Features |

| Keteniminium Ion | Formed upon activation of the amide with Tf₂O. tcichemicals.com | Highly electrophilic species that initiates the intramolecular reaction. |

| Azirinium Ion | Formed after intramolecular attack of the azide and extrusion of N₂. acs.org | A three-membered heterocyclic cation in equilibrium with the amidinium ion. |

| Amidinium Ion | The ring-opened resonance form of the azirinium ion. acs.orgwikipedia.org | A stabilized cation with the positive charge delocalized over two nitrogen atoms. |

Further research into the specific conditions required for the efficient generation of these intermediates from this compound itself and their subsequent synthetic applications is an active area of investigation. The versatility of the azirinium/amidinium intermediate makes it a valuable synthon for the construction of complex nitrogen-containing molecules. acs.org

Strategic Applications of 3 Azidopropanamide As a Synthetic Building Block

Precursors in Amine Synthesis for Complex Molecular Architectures

A cornerstone of synthetic organic chemistry is the construction of complex molecules, many of which feature amine functionalities. The azide (B81097) group in 3-azidopropanamide serves as a stable and reliable precursor to a primary amine. ru.nl This "masked" amine is advantageous because the azide group is generally unreactive under a wide range of common reaction conditions, allowing chemists to perform other transformations on a molecule without affecting the latent amine site. msu.edu

Role in Lactam Annulation Strategies

Lactams, which are cyclic amides, are significant structural motifs found in numerous biologically active compounds, most notably in β-lactam antibiotics. Annulation strategies refer to the formation of a new ring onto an existing molecular scaffold. This compound is a promising candidate for lactam annulation due to its inherent structure. The molecule contains both an amide nitrogen and a latent amino group (the azide).

A plausible strategy involves the reduction of the azide group to a primary amine, yielding 3-aminopropanamide. This intermediate, possessing an amine and an amide in a 1,3-relationship, can be a key precursor in intramolecular cyclization reactions to form a six-membered lactam. More sophisticated annulation strategies could also leverage this structure. For instance, modern methods like photoinduced radical relay carbonylative annulation have been developed to overcome the thermodynamic challenges of forming strained rings like β-lactams. rsc.org In such advanced syntheses, a molecule with the core structure of this compound could be elaborated and then cyclized, demonstrating its role as a foundational building block for constructing these important cyclic systems. nih.gov

Integration into Click Chemistry Methodologies

The concept of "click chemistry," introduced to describe reactions that are high-yielding, modular, and stereospecific, has revolutionized materials science and drug discovery. organic-chemistry.org The azide-alkyne cycloaddition is the quintessential click reaction, and the azide group of this compound makes it an ideal participant. numberanalytics.com

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a powerful tool for linking different molecular fragments. organic-chemistry.org This reaction can be performed under thermal conditions, but the development of catalyzed versions has greatly expanded its utility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most famous click reaction, utilizing a copper(I) catalyst to achieve high reaction rates and regioselectivity, specifically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov this compound can be "clicked" onto any alkyne-containing molecule, making it a modular unit for building complex structures like dendrimers or functionalized polymers. nih.govmdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): An alternative to CuAAC, this method uses a ruthenium catalyst and typically yields the 1,5-disubstituted triazole, offering complementary regioselectivity. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free variant uses a strained cyclooctyne (B158145), which reacts rapidly with an azide due to the release of ring strain. numberanalytics.commdpi.com This method is particularly important for biological applications where metal catalysts can be toxic. numberanalytics.com

The modularity of these reactions allows for the rapid assembly of compound libraries by combining various azide and alkyne building blocks. ugent.be

| Cycloaddition Method | Key Feature | Catalyst/Promoter | Primary Product | Key Application Area |

|---|---|---|---|---|

| Huisgen (Thermal) | Uncatalyzed, requires heat | None (Heat) | Mixture of 1,4- and 1,5-triazoles | General organic synthesis |

| CuAAC | High regioselectivity, mild conditions | Copper(I) | 1,4-disubstituted triazole | Materials science, drug discovery |

| RuAAC | Complementary regioselectivity to CuAAC | Ruthenium | 1,5-disubstituted triazole | Specialized organic synthesis |

| SPAAC | Catalyst-free, bioorthogonal | Ring Strain (e.g., in cyclooctyne) | Regioisomeric triazoles | Chemical biology, in vivo imaging |

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biological processes. mdpi.comescholarship.org The azide functional group is central to several key bioorthogonal ligation techniques, making this compound a valuable tool for chemical biologists.

The primary application is in labeling and tracking biomolecules. For example, a cell can be metabolically engineered to incorporate an unnatural sugar bearing a strained alkyne (like a cyclooctyne) into its surface glycoproteins. ru.nl Introducing this compound (or a derivative carrying a fluorescent tag) allows it to be covalently attached to these glycoproteins via the SPAAC reaction. mdpi.comescholarship.org This enables researchers to visualize and study these molecules in their natural environment. The SPAAC reaction is favored over CuAAC for live-cell imaging due to the cytotoxicity associated with copper catalysts. nih.gov

Another important bioorthogonal reaction involving azides is the Staudinger ligation. ru.nlnih.gov In this reaction, an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond. researchgate.net This provides an alternative method for selectively labeling biomolecules that have been modified to contain an azide group. ru.nl

Modular Synthesis via Azide-Alkyne Cycloadditions

Contributions to Heterocycle Synthesis (e.g., Imidazolidinones)

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in medicinal chemistry and natural products. mdpi.com Organic azides are versatile precursors for a wide array of nitrogen-containing heterocycles. mdpi.comnih.gov

The most direct contribution of this compound to heterocycle synthesis is the formation of the 1,2,3-triazole ring via the azide-alkyne cycloaddition reactions discussed previously. mdpi.com The triazole ring itself is a valuable heterocyclic motif in medicinal chemistry. nih.gov

Beyond triazoles, this compound can serve as a precursor to other heterocyclic systems, such as imidazolidinones. Imidazolidinones are five-membered rings containing two nitrogen atoms and a carbonyl group, and they are used as catalysts and are found in pharmaceuticals. organic-chemistry.orgsigmaaldrich.com A plausible synthetic route could involve the initial reduction of the azide in this compound to the corresponding amine, 3-aminopropanamide. This intermediate, which contains two nitrogen nucleophiles, could then be cyclized with a suitable one-carbon electrophile (like an aldehyde or ketone) to construct the imidazolidinone ring system. organic-chemistry.org The inherent reactivity of the azide group allows for its participation in various cycloaddition, annulation, and C-H amination reactions, making it a key building block for a diverse range of heterocyclic structures. mdpi.comnih.govolemiss.edu

| Target Heterocycle | Synthetic Strategy from Azide Precursor | Key Reaction Type |

|---|---|---|

| 1,2,3-Triazoles | Reaction of azide with an alkyne | [3+2] Cycloaddition |

| Tetrazoles | Reaction of azide with a nitrile | [3+2] Cycloaddition |

| Pyrrolidines | Intramolecular cyclization following azide reduction | Reductive Amination/Cyclization |

| Imidazolidinones | Reduction of azide to amine, followed by cyclization with a carbonyl source | Reduction & Condensation/Cyclization |

| Aziridines | Reaction of azide with an alkene (photochemical or thermal) | Nitrene Insertion |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule, including the number and type of hydrogen and carbon atoms and their connectivity.

One-Dimensional (1D) NMR Analysis (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, are typically the first experiments performed to characterize a new organic compound.

¹H NMR spectroscopy provides information on the different types of protons in a molecule, their relative numbers, their electronic environment, and their connectivity to adjacent protons through spin-spin coupling. Chemical shifts (δ) are reported in parts per million (ppm) downfield from a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The multiplicity of a signal indicates the number of equivalent protons on adjacent atoms.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule. In a standard ¹³C NMR spectrum, each chemically distinct carbon atom gives rise to a signal. The chemical shift of a carbon signal is influenced by the hybridization of the carbon atom and the presence of electronegative atoms or functional groups nearby. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbon atoms.

While specific ¹H and ¹³C NMR data for 3-Azidopropanamide were not extensively detailed in the search results, general principles of NMR apply. For a compound like this compound (N₃-CH₂-CH₂-CONH₂), one would expect distinct signals in both the ¹H and ¹³C NMR spectra corresponding to the protons and carbons of the azido-substituted methylene group, the methylene group adjacent to the amide carbonyl, and the amide group itself. The chemical shifts and coupling patterns would be indicative of these functional groups and their connectivity. For instance, protons on the carbon bearing the azide (B81097) group would likely be shifted downfield compared to typical aliphatic protons due to the electron-withdrawing effect of the azide. Similarly, the carbon signals would be influenced by the adjacent functional groups.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, TOCSY, NOESY)

Two-dimensional NMR techniques provide more detailed connectivity information by correlating signals from different nuclei or correlating signals based on through-bond or through-space interactions. These experiments are crucial for unambiguously assigning signals in complex spectra and confirming structural fragments.

COSY (COrrelation SpectroscopY): Homonuclear correlation through bonds. A ¹H-¹H COSY spectrum shows cross-peaks between protons that are spin-spin coupled to each other, typically through two or three bonds researchgate.netlibretexts.org. This helps establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Heteronuclear correlation through one bond. A ¹H-¹³C HSQC spectrum shows cross-peaks correlating protons directly attached to carbon atoms princeton.eduresearchgate.net. This experiment is invaluable for assigning proton signals to the specific carbon atoms they are bonded to and can be performed with multiplicity editing (HSQC-DEPT) to differentiate CH, CH₂, and CH₃ groups princeton.eduutsa.edu.

TOCSY (TOtal Correlation SpectroscopY): Homonuclear correlation through an entire spin system. A ¹H-¹H TOCSY spectrum shows cross-peaks between all protons within the same coupled spin system, even if they are not directly coupled libretexts.orgwisc.edu. This is particularly useful for identifying coupled networks of protons in aliphatic chains or sugar rings.

NOESY (Nuclear Overhauser Effect SpectroscopY): Homonuclear correlation through space. A ¹H-¹H NOESY spectrum shows cross-peaks between protons that are spatially close to each other, regardless of whether they are coupled through bonds researchgate.netlibretexts.org. This technique provides information about the three-dimensional structure and conformation of a molecule.

Applying these 2D NMR techniques to this compound would allow for the confirmation of the connectivity between the methylene groups and the assignment of their respective proton and carbon signals by observing the expected cross-peaks in the COSY and HSQC spectra. While specific 2D NMR data for this compound were not found, these techniques are standard for the comprehensive structural characterization of organic molecules.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically to several decimal places. This high accuracy allows for the determination of the elemental composition (molecular formula) of a compound by matching the experimental accurate mass to theoretical masses calculated for various elemental combinations nih.gov. This is a critical step in confirming the identity and purity of a synthesized compound. For this compound, HRMS would be used to determine its exact mass and thus confirm its molecular formula (C₃H₆N₄O).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the detection of the resulting fragment ions nih.gov. This process provides structural information by revealing how the molecule breaks apart under controlled conditions. The fragmentation pattern is characteristic of the compound's structure. By analyzing the m/z values of the fragment ions, it is possible to deduce the presence of specific functional groups and the connectivity within the molecule acdlabs.commatrixscience.com.

For this compound, MS/MS analysis of the protonated or deprotonated molecular ion would yield fragment ions corresponding to the loss of neutral fragments such as NH₃, H₂O, CO, or fragments containing the azido (B1232118) group (N₃). The specific masses of these fragments and their relative abundances would provide valuable information to confirm the proposed structure. While specific MS/MS data for this compound were not detailed in the search results, MS/MS is a standard technique for obtaining structural information through fragmentation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the vibrational modes of a molecule, providing information about the functional groups present rsc.org.

IR spectroscopy measures the absorption of infrared radiation by a sample as a function of frequency or wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum that serves as a "fingerprint" for the molecule rsc.orglibretexts.org. Key functional groups in this compound, such as the N-H stretch of the amide, the C=O stretch of the amide carbonyl, the C-N stretches, and potentially stretches and bends associated with the azido group, would be expected to show characteristic absorption bands in the IR spectrum. The amide group typically shows characteristic bands around 3100-3500 cm⁻¹ (N-H stretch), 1630-1695 cm⁻¹ (C=O stretch, Amide I band), and 1550-1640 cm⁻¹ (N-H bend and C-N stretch, Amide II band) nobraintoosmall.co.nznih.gov. The azide group (N₃) is expected to show a strong, sharp band around 2100-2180 cm⁻¹ due to the asymmetric stretch of the azide moiety.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by a sample . While IR absorption requires a change in dipole moment during vibration, Raman scattering requires a change in polarizability. This means that some vibrations that are weak or absent in IR can be strong in Raman, and vice versa. Raman spectroscopy is particularly useful for studying nonpolar or weakly polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the skeletal vibrations of the carbon chain, the C-C stretches, and potentially vibrations of the azide group that may be less prominent in the IR spectrum researchgate.netnottingham.ac.uknih.govelodiz.commdpi.com.

Together, IR and Raman spectroscopy provide a comprehensive picture of the functional groups and vibrational modes within the this compound molecule, aiding in its identification and structural confirmation.

Computational Chemistry and Theoretical Investigations of 3 Azidopropanamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. ajol.infonih.gov It is widely used to investigate the properties of organic molecules, including those with amide and azide (B81097) functionalities. mdpi.comresearchgate.net

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as a stationary point on the potential energy surface. scm.comuni-muenchen.de For a flexible molecule like 3-Azidopropanamide, this process is repeated for various starting geometries to identify different stable conformations (conformers) and determine their relative stabilities. ajol.infoethz.ch

The conformational landscape of molecules containing a 1,2-disubstituted ethane-like fragment, such as the N-C-C-N backbone in azido-amides, is often governed by a phenomenon known as the gauche effect. A theoretical study on N-(2-azidoethyl)ethanamide, a structural isomer of this compound, provides significant insight into the forces at play. rsc.org This study, conducted at the MP2/6-311++G(d,p) level of theory, revealed that the gauche conformation is notably stabilized. The preference for the gauche arrangement is a result of a complex interplay between electrostatic, orbital, and dispersion interactions. rsc.org In the case of the related amide, electrostatic and dispersion interactions were identified as the primary contributors to the stability of the gauche conformer. rsc.org A similar "azido gauche effect" would be expected to influence the conformational preferences of this compound, favoring folded structures over fully extended ones.

Table 1: Calculated Relative Energies for Conformers of a Related Azido-Amide (Based on data for N-(2-azidoethyl)ethanamide, an isomer of this compound)

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Source |

| gauche | ~60° | 0.00 | rsc.org |

| anti | ~180° | > 1.00 | rsc.org |

This interactive table showcases the typical energy difference between gauche and anti conformers for a molecule structurally similar to this compound, highlighting the energetic preference for the gauche arrangement.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. ethz.chnumberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other species. cureffi.org

For this compound, the HOMO is expected to be localized primarily on the functional groups with lone pair electrons. Specifically, it would likely involve significant contributions from the p-type lone pair on the amide oxygen and the terminal nitrogen atoms of the azide group, which are regions of high electron density. The LUMO, conversely, is typically an antibonding orbital associated with the most electrophilic part of the molecule. In this case, the LUMO is expected to be the π* antibonding orbital of the carbonyl (C=O) group. ajol.infocureffi.org The interaction between the HOMO of a nucleophile and the LUMO of this compound would govern nucleophilic attack at the carbonyl carbon.

Table 2: Representative Frontier Molecular Orbital Energies for Azido-Amide Systems (Values are illustrative, based on typical DFT calculations for small organic molecules with similar functional groups)

| Orbital | Typical Energy (eV) | Description |

| HOMO | -7.0 to -8.5 | Localized on azide N atoms and amide O atom |

| LUMO | +1.0 to +2.5 | Localized on the C=O π* antibonding orbital |

This interactive table provides an estimated energy range for the HOMO and LUMO of this compound, based on computational studies of analogous compounds.

From the HOMO and LUMO energies, several key reactivity descriptors can be derived. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its chemical behavior.

Table 3: Calculated Reactivity Descriptors for a Model Azido-Amide System (Derived from the representative energy values in Table 2)

| Descriptor | Formula | Calculated Value | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | 7.0 - 8.5 eV | Energy to remove an electron (nucleophilicity) |

| Electron Affinity (EA) | EA ≈ -ELUMO | -1.0 to -2.5 eV | Energy change upon gaining an electron (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | 8.0 - 11.0 eV | Indicates high kinetic stability |

This interactive table summarizes the key reactivity parameters for a molecule like this compound, calculated from its estimated frontier orbital energies.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. aip.org It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. ajol.info Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles.

For this compound, the MEP map would be expected to show:

Negative Potential: Strong negative regions around the carbonyl oxygen atom and the terminal nitrogen (Nγ) of the azide group, due to the presence of lone pairs. These are the most likely sites for hydrogen bonding or coordination with electrophiles. rsc.orgnih.gov

Positive Potential: A region of positive potential located around the hydrogen atoms of the amide (-NH2) group, making them potential hydrogen bond donors.

Table 4: Expected Molecular Electrostatic Potential (MEP) Values at Key Sites (Values are illustrative and based on analyses of similar functional groups in the literature)

| Molecular Site | Expected MEP Value (kcal/mol) | Chemical Character | Source |

| Carbonyl Oxygen | -35 to -50 | Nucleophilic / H-bond acceptor | ajol.info |

| Terminal Azide Nitrogen | -20 to -30 | Nucleophilic / H-bond acceptor | rsc.orgnih.gov |

| Amide Hydrogens | +25 to +40 | Electrophilic / H-bond donor | ajol.info |

This interactive table presents the anticipated MEP values at reactive centers of this compound, guiding the prediction of its intermolecular interactions.

Advanced Quantum Chemical Topology Methods

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. nih.govunimi.it This analysis is based on the topology of the electron density, ρ(r). Critical points in the density, where the gradient is zero (∇ρ(r) = 0), are used to characterize atomic interactions.

A bond critical point (BCP) found between two atoms indicates the presence of a chemical bond. The properties at this point, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the bond.

Shared interactions (covalent bonds): Characterized by high ρBCP and a negative Laplacian (∇²ρBCP < 0).

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by low ρBCP and a positive Laplacian (∇²ρBCP > 0).

A QTAIM analysis of this compound would allow for a detailed characterization of its intramolecular bonds (e.g., the C=O, C-N, and N-N bonds) and any weak intramolecular non-covalent interactions, such as hydrogen bonds, that might stabilize certain conformations. researchgate.netresearchgate.net Studies on other azido (B1232118) compounds have used QTAIM to understand electron redistribution during chemical reactions and to characterize intermolecular contacts. rsc.orgresearchgate.net

Table 5: Typical QTAIM Parameters for Bonds in Azido-Amide Structures (Values are representative, based on published data for similar covalent bonds)

| Bond | ρBCP (a.u.) | ∇²ρBCP (a.u.) | Bond Type | Source |

| C=O | ~0.30 - 0.40 | Negative | Polar Covalent | researchgate.net |

| C-N (amide) | ~0.25 - 0.30 | Negative | Covalent | researchgate.net |

| N-N (azide) | ~0.20 - 0.35 | Varies | Polar Covalent | rsc.orgresearchgate.net |

| Intramolecular H-bond | ~0.01 - 0.03 | Positive | Closed-shell | nih.gov |

This interactive table lists the expected QTAIM descriptors for the principal bonds within this compound, classifying them based on the topological analysis of electron density.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and characterize weak, noncovalent interactions within and between molecules. unr.edu.arnih.govchemrxiv.orgrsc.org This method is based on the electron density (ρ) and its reduced density gradient (RDG), which helps in identifying regions of hydrogen bonding, van der Waals forces, and steric repulsion. unr.edu.arnih.gov

For this compound, NCI plot analysis can reveal key intramolecular interactions that dictate its conformational preferences and stability. The analysis generates 3D isosurfaces where colors signify the nature of the interaction: blue for strong, attractive interactions like hydrogen bonds; green for weak, delocalized van der Waals interactions; and red for strong, repulsive steric clashes. unr.edu.ar

In the case of this compound, a significant intramolecular interaction is anticipated between the amide proton (N-H) and the terminal nitrogen atom of the azide group (-N₃). This interaction, potentially a weak hydrogen bond, would be visualized as a blue or blue-green isosurface between the involved atoms. Additionally, van der Waals interactions, represented by green isosurfaces, would be expected across the propanamide backbone. The spatial arrangement of the azide and amide groups could also lead to steric repulsion, which would be indicated by red isosurfaces if atoms are forced into close proximity.

A two-dimensional plot of the reduced density gradient (s) versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides a quantitative summary of these interactions. Spikes in the low-density, low-gradient region of this plot are characteristic of noncovalent interactions. unr.edu.arnih.gov The sign of λ₂ distinguishes between stabilizing (attractive, λ₂ < 0) and destabilizing (repulsive, λ₂ > 0) contacts.

Table 1: Hypothetical Noncovalent Interactions in this compound Identified by NCI Plot Analysis

| Interacting Atoms/Groups | Type of Interaction | sign(λ₂)ρ (a.u.) | Isosurface Color |

| Amide N-H --- Azide N₃ | Weak Hydrogen Bond | Negative | Blue/Green |

| Propanamide Backbone C-H --- C-H | Van der Waals | Near Zero | Green |

| Azide N₁ --- Amide C=O | Steric Repulsion | Positive | Red |

This table presents hypothetical data based on the expected intramolecular interactions in this compound, informed by NCI analysis of similar functional groups in other molecules.

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms at a molecular level. acs.orgnih.gov By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and the transition states that connect them.

Transition State Analysis and Reaction Pathway Determination

Transition state analysis is crucial for understanding the kinetics and mechanism of a chemical reaction. thieme-connect.descielo.org.mx A transition state represents the highest energy point along the minimum energy pathway between reactants and products and is characterized by a single imaginary vibrational frequency. thieme-connect.de The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate.

For this compound, a common reaction is the [3+2] cycloaddition, also known as the Huisgen cycloaddition, with an alkyne. mdpi.comwikipedia.org Computational modeling can be employed to determine the reaction pathway for this transformation. The process involves:

Geometry Optimization: The structures of the reactants (this compound and an alkyne), the transition state, and the resulting triazole product are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms are used to locate the transition state structure.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A genuine minimum on the potential energy surface will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scielo.org.mx

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products. nih.gov

Through this analysis, the concerted or stepwise nature of the reaction can be determined. For instance, in a concerted mechanism, the two new sigma bonds are formed in a single step through one transition state. In a stepwise mechanism, an intermediate is formed via a first transition state, which then proceeds to the product through a second transition state. DFT calculations have been instrumental in showing that such cycloadditions can proceed via either pathway depending on the specific reactants and conditions. acs.orgmdpi.com

Table 2: Hypothetical DFT Calculation Results for the [3+2] Cycloaddition of this compound with Propyne

| Species | Relative Energy (kcal/mol) | Key Geometrical Parameter | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | - | - |

| Transition State | +25.5 | C-N bond forming distances: ~2.1 Å and ~2.3 Å | -350i |

| Product (Triazole) | -45.0 | C-N bond lengths: ~1.35 Å | - |

This table presents hypothetical data for a [3+2] cycloaddition reaction involving this compound, based on computational studies of similar azide-alkyne reactions. The activation energy is represented by the relative energy of the transition state.

Future Research Directions and Emerging Paradigms in Azidopropanamide Chemistry

Integration with Flow Chemistry and Automated Synthesis

The synthesis and application of organic azides, including 3-azidopropanamide, are often hampered by safety concerns related to the potential for detonation of azide-containing compounds, especially on a large scale. lpp-group.com Flow chemistry, or continuous-flow processing, offers a powerful solution to mitigate these risks. By conducting reactions in small-volume, continuously flowing streams, the accumulation of hazardous intermediates is minimized, and superior control over reaction parameters such as temperature and pressure is achieved. nih.govvapourtec.comresearchgate.net

Continuous-flow reactors are ideal for the synthesis of potentially explosive organic azides. nih.gov The direct azidation of various alcohols using trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a recyclable catalyst like Amberlyst-15 has been successfully demonstrated in a continuous-flow setup. nih.govwipo.int This approach not only enhances safety but also allows for efficient production and in-line purification. cam.ac.uk For instance, a continuous-flow process for the synthesis of organic azides from alkyl mesylates and halides using sodium azide has been developed, highlighting a safe and efficient manufacturing technique. lpp-group.com While a specific flow synthesis protocol for this compound has not been detailed in the reviewed literature, the established methods for other alkyl azides could be readily adapted. For example, the synthesis of this compound, which has been reported via the reaction of a precursor with sodium azide, could be translated to a flow process to enhance safety and scalability.

Automated synthesis platforms represent another frontier for advancing the chemistry of this compound. synplechem.comacs.orgacs.org These systems, which can perform multi-step syntheses with minimal human intervention, offer significant benefits in terms of reproducibility, throughput, and safety. acs.orgacs.org Capsule-based automated synthesis, where reagents are pre-packed, provides a particularly safe and convenient method for generating organic azides without direct handling of potentially explosive reagents. synplechem.comacs.orgacs.org The development of automated processes for the conversion of primary amines to organic azides using reagents like imidazole-1-sulfonyl azide has been described. acs.orgacs.org Such a system could be envisioned for the synthesis of this compound precursors or its derivatives, accelerating the discovery of new applications. The combination of flow chemistry with automated systems could lead to a fully automated, on-demand synthesis of this compound and its subsequent use in telescoped reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), without the isolation of the azide intermediate. vapourtec.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Organic Azides

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to accumulation of potentially explosive azides. | Intrinsically safer due to small reactor volumes and minimal accumulation of hazardous materials. nih.govvapourtec.com |

| Scalability | Scaling up can be challenging and increases safety risks. | More straightforward and safer to scale by running the system for longer periods or in parallel. researchgate.net |

| Control | Less precise control over reaction parameters like temperature and mixing. | Excellent control over temperature, pressure, and mixing, leading to higher reproducibility. nih.gov |

| Integration | Difficult to integrate multiple reaction and purification steps. | Easily "telescoped" with other flow-through processes like purification or subsequent reactions. vapourtec.com |

Exploration of Novel Catalytic Transformations

The azide group in this compound is a versatile functional handle, most famously utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com While this reaction is highly efficient for the formation of 1,2,3-triazoles, future research is expected to explore novel catalytic transformations that expand the synthetic utility of this compound beyond this well-established reaction.

One promising area is the development of catalytic reactions that involve the direct functionalization of C-H bonds, guided by the azide moiety. Recent advances have shown that iron-catalyzed intramolecular C(sp³)–H amination of alkyl azides can be a powerful method for synthesizing N-heterocycles. rsc.org This approach is atom-economical, utilizing an earth-abundant and biocompatible metal, with dinitrogen as the only byproduct. Although challenging due to the propensity of alkyl nitrene intermediates to undergo 1,2-hydride migration to form imines, specially designed iron catalysts have shown remarkable efficacy. rsc.org Applying this methodology to derivatives of this compound could open new pathways to novel heterocyclic structures.

Furthermore, transition metal-catalyzed N-atom transfer reactions of azides offer a green and efficient route to construct new carbon-nitrogen bonds. nih.gov Ruthenium and cobalt complexes, for example, have been shown to catalyze the transfer of nitrene from azides to olefins to form aziridines. nih.gov Exploring the reactivity of this compound in such catalytic systems could lead to the synthesis of unique and potentially bioactive molecules. The development of catalysts that can control the reactivity of the azide group to favor transformations other than cycloaddition will be a key research focus. This includes exploring different transition metals, ligand designs, and reaction conditions to steer the reactivity of the azide towards nitrene insertion, amination, or other novel reaction pathways. nih.gov

Table 2: Emerging Catalytic Reactions for Alkyl Azides

| Reaction Type | Catalyst Example | Potential Product from this compound Derivative | Significance |

| Intramolecular C(sp³)–H Amination | Iron(II)-phthalocyanine rsc.org | Substituted pyrrolidones or other N-heterocycles | Atom-economical synthesis of complex cyclic structures. |

| Intermolecular C-H Amination | Cobalt tetraphenylporphyrin (B126558) nih.gov | Functionalized amines | Direct and selective formation of C-N bonds. |

| Aziridination of Olefins | Ruthenium or Cobalt porphyrins nih.gov | Aziridine-containing amides | Access to strained ring systems with potential biological activity. |

| Denitrogenative Annulation | Rhodium(II) catalysts | Various N-heterocycles | Construction of diverse heterocyclic scaffolds. |

Theoretical Predictions for Undiscovered Reactivities

Computational chemistry and theoretical studies are becoming increasingly powerful tools for predicting and understanding chemical reactivity. aip.org For this compound, theoretical predictions can guide experimental efforts by identifying novel, yet undiscovered, reaction pathways and by elucidating the mechanisms of known reactions.

Density Functional Theory (DFT) calculations can be employed to investigate the potential energy surfaces of various reactions involving this compound. ubc.ca For example, the mechanism of the Staudinger reaction between phosphines and azides has been studied in detail using DFT, revealing the subtle energetic differences between various possible pathways. ubc.ca Similar studies on this compound could predict its behavior in reactions with different partners and under various catalytic conditions.

Furthermore, computational methods can predict the site- and regioselectivity of cycloaddition reactions beyond the well-known azide-alkyne cycloaddition. nih.gov The reactivity of azides towards other dipolarophiles, such as allenes, can be computationally modeled to predict the most likely products, which can then be targeted for synthesis. nih.gov Frontier Molecular Orbital (FMO) theory and more advanced computational models can rationalize and predict the outcomes of such reactions. nih.gov

Theoretical studies can also explore the decomposition pathways of this compound, providing insights into its thermal stability and potential for generating reactive nitrene intermediates under different conditions (e.g., thermal, photochemical). Understanding the energetics of nitrene formation and its subsequent reactions (e.g., C-H insertion, rearrangement) is crucial for designing new synthetic applications. aip.org For instance, theoretical calculations on the reaction mechanism of organonitriles with sodium azide catalyzed by transition metals have revealed that the metal ion activates the azide rather than the cyano group, providing fundamental insights that can guide the design of new catalytic systems. sioc-journal.cn Such computational approaches, when applied to this compound, will undoubtedly accelerate the discovery of its future chemical transformations.

常见问题

Q. What strategies resolve contradictory biological activity data for this compound-based compounds?

- Methodological Answer : Contradictions may arise from assay variability or impurity interference. Replicate studies with standardized protocols (e.g., identical cell lines, incubation times) . Use orthogonal assays (e.g., enzymatic inhibition + SPR binding) to cross-validate results. Statistical tools like ANOVA identify significant outliers .

Q. How can computational modeling predict this compound’s reactivity in complex biological systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins. QSAR models correlate azide substitution patterns with bioavailability. Validate predictions via in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. What experimental designs mitigate risks when scaling up this compound synthesis?

- Methodological Answer : Pilot-scale reactions should include:

- Safety Protocols : Dilute azide solutions to minimize explosion risks .

- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures reaction consistency .

- DoE (Design of Experiments) : Optimize parameters like mixing efficiency and temperature gradients .

Q. How do researchers analyze synergistic effects of this compound in combination therapies?

Q. What methods improve the bioconjugation efficiency of this compound in vivo?

- Methodological Answer : Optimize reaction conditions for CuAAC:

- Ligand Design : Use TBTA ligands to stabilize Cu(I) and reduce cytotoxicity .

- Bioorthogonal Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids copper, enhancing biocompatibility .

- In Vivo Imaging : Track conjugation efficiency via fluorescent probes (e.g., Cy5-alkyne) in murine models .

Data Analysis and Reproducibility

- Key Considerations :

- Statistical Rigor : Report mean ± SD/SE with n ≥ 3 replicates. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Reproducibility : Document reagent lot numbers, instrument calibration dates, and software versions .

- Ethical Compliance : Adhere to IUPAC naming conventions and declare ethics approvals for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。